molecular formula C21H36N2O B1219483 5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol CAS No. 103360-62-9

5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol

Cat. No.: B1219483
CAS No.: 103360-62-9
M. Wt: 332.5 g/mol
InChI Key: HPKRSLHZSDCGGF-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol is a complex organic compound with a molecular formula of C21H36N2O It is characterized by the presence of a piperidine ring, a phenyl group, and a hydroxyl group attached to a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The starting material, 3-piperidin-1-ylpropylamine, is reacted with an appropriate alkylating agent to introduce the hexane chain.

    Addition of the Phenyl Group: The intermediate product is then subjected to a Friedel-Crafts alkylation reaction to attach the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or modified piperidine derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to receptors or enzymes, modulating their activity. This can lead to various biological effects, such as pain relief or anti-inflammatory responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol: Lacks the methyl group at the 5-position.

    5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)pentan-1-ol: Has a shorter carbon chain.

    5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)heptan-1-ol: Has a longer carbon chain.

Uniqueness

5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol is unique due to its specific combination of functional groups and molecular structure. The presence of the methyl group at the 5-position and the specific length of the carbon chain contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O/c1-18(2)12-13-20(21(24)19-10-5-3-6-11-19)22-14-9-17-23-15-7-4-8-16-23/h3,5-6,10-11,18,20-22,24H,4,7-9,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKRSLHZSDCGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C1=CC=CC=C1)O)NCCCN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908338
Record name 5-Methyl-1-phenyl-2-{[3-(piperidin-1-yl)propyl]amino}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103360-62-9
Record name α-[4-Methyl-1-[[3-(1-piperidinyl)propyl]amino]pentyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103360-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mlv 5860
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103360629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-1-phenyl-2-{[3-(piperidin-1-yl)propyl]amino}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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